2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid
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Overview
Description
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a chloro substituent The presence of trifluoroacetic acid enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thiourea. The reaction conditions often require a solvent such as acetic acid or chloroform and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The chloro substituent can enhance its lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but different substitution pattern.
2-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring
Uniqueness
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent and the trifluoroacetic acid enhances its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C8H8ClF3N2O4S |
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Molecular Weight |
320.67 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7ClN2O2S.C2HF3O2/c7-6-9-3(2-12-6)1-4(8)5(10)11;3-2(4,5)1(6)7/h2,4H,1,8H2,(H,10,11);(H,6,7) |
InChI Key |
HVRQFMKIOUFCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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